molecular formula C19H11Cl2N3OS B244571 N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloronicotinamide

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloronicotinamide

Katalognummer B244571
Molekulargewicht: 400.3 g/mol
InChI-Schlüssel: PYXLEOFVZFNJST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloronicotinamide, also known as BTA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit potent inhibitory activity against a variety of enzymes, including protein kinases, phosphatases, and proteases.

Wirkmechanismus

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloronicotinamide exerts its inhibitory activity by binding to the active sites of specific enzymes, including protein kinases, phosphatases, and proteases. By binding to these enzymes, N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloronicotinamide prevents them from carrying out their normal functions, which can lead to the inhibition of cell growth, the reduction of amyloid beta plaque accumulation, and the protection of dopaminergic neurons.
Biochemical and Physiological Effects:
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloronicotinamide has been shown to exhibit potent inhibitory activity against a variety of enzymes, which can lead to a range of biochemical and physiological effects. In cancer research, N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloronicotinamide has been shown to inhibit cell growth and induce apoptosis in cancer cells. In Alzheimer's disease research, N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloronicotinamide has been shown to reduce the accumulation of amyloid beta plaques in the brain, which can improve cognitive function. In Parkinson's disease research, N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloronicotinamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death, which can improve motor function.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloronicotinamide has several advantages for lab experiments, including its potent inhibitory activity against a variety of enzymes, its ability to target specific enzymes, and its potential therapeutic applications in various diseases. However, there are also limitations to using N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloronicotinamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Zukünftige Richtungen

There are several future directions for N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloronicotinamide research, including the identification of new therapeutic applications, the development of more potent and selective inhibitors, and the investigation of its potential toxicity and side effects. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloronicotinamide and its potential for clinical use.

Synthesemethoden

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloronicotinamide involves a multi-step process that begins with the reaction of 2-chloronicotinic acid with thionyl chloride to form 2-chloronicotinoyl chloride. The resulting compound is then reacted with 2-aminobenzothiazole to form the intermediate product, which is subsequently treated with 3-chloro-4-fluoroaniline to yield the final product, N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloronicotinamide.

Wissenschaftliche Forschungsanwendungen

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloronicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloronicotinamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific protein kinases and phosphatases. In Alzheimer's disease research, N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloronicotinamide has been shown to reduce the accumulation of amyloid beta plaques in the brain, which are a hallmark of the disease. In Parkinson's disease research, N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloronicotinamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.

Eigenschaften

Molekularformel

C19H11Cl2N3OS

Molekulargewicht

400.3 g/mol

IUPAC-Name

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloropyridine-3-carboxamide

InChI

InChI=1S/C19H11Cl2N3OS/c20-14-10-11(23-18(25)13-4-3-9-22-17(13)21)7-8-12(14)19-24-15-5-1-2-6-16(15)26-19/h1-10H,(H,23,25)

InChI-Schlüssel

PYXLEOFVZFNJST-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)NC(=O)C4=C(N=CC=C4)Cl)Cl

Kanonische SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)NC(=O)C4=C(N=CC=C4)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.